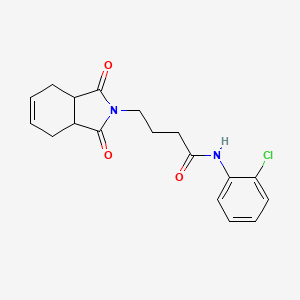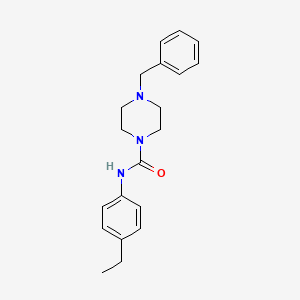
2,6-dimethyl-4-(2-methyl-3-phenylacryloyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethyl-4-(2-methyl-3-phenylacryloyl)morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMAPA and belongs to the class of morpholine compounds.
Wirkmechanismus
The mechanism of action of DMAPA is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes involved in cancer cell growth and inflammation. DMAPA has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DMAPA has been found to have low toxicity and good biocompatibility. It has been shown to have minimal side effects on normal cells. DMAPA has also been found to have good solubility in water and organic solvents, making it easy to work with in lab experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMAPA is its versatility. It can be used in various fields such as medicinal chemistry, material science, and catalysis. DMAPA is also easy to synthesize and has good stability. However, one of the limitations of DMAPA is its high cost. It is also not readily available in the market, making it difficult to obtain for lab experiments.
Zukünftige Richtungen
There are several future directions for research on DMAPA. In medicinal chemistry, further studies are needed to understand the mechanism of action of DMAPA and its potential as an anti-cancer and anti-inflammatory agent. In material science, research can focus on the synthesis of new polymers using DMAPA as a building block. In catalysis, studies can be conducted to explore the use of DMAPA as a ligand in various catalytic reactions.
Synthesemethoden
The synthesis of DMAPA involves the reaction between 2,6-dimethylmorpholine and 2-methyl-3-phenylacryloyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography. This method yields a high purity product with a yield of approximately 70%.
Wissenschaftliche Forschungsanwendungen
DMAPA has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, DMAPA has shown promising results as an anti-cancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis. DMAPA has also been studied for its potential use as an anti-inflammatory agent.
In material science, DMAPA has been used as a building block for the synthesis of various polymers. It has been found to improve the mechanical properties of the resulting polymers. DMAPA has also been used as a ligand in catalysis reactions. It has been found to enhance the efficiency of various catalytic reactions.
Eigenschaften
IUPAC Name |
(Z)-1-(2,6-dimethylmorpholin-4-yl)-2-methyl-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-12(9-15-7-5-4-6-8-15)16(18)17-10-13(2)19-14(3)11-17/h4-9,13-14H,10-11H2,1-3H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENUGOFXOJIYDD-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C(=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)C(=O)/C(=C\C2=CC=CC=C2)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{2-[3-(4-sec-butylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5370688.png)
![(3R*,3aR*,7aR*)-3-phenyl-1-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5370696.png)
![8-(3,5-dimethylbenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5370703.png)
![3-(2,4-dichlorobenzyl)-1H-indole-1-carbaldehyde {4-(4-benzyl-1-piperidinyl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5370704.png)
![(4-{2-oxo-2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]ethyl}phenyl)methanol](/img/structure/B5370709.png)

![2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}-5-methoxypyridin-4(1H)-one](/img/structure/B5370726.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-{2-[2-(3-methoxyphenyl)ethyl]benzoyl}-3-piperidinol](/img/structure/B5370727.png)
![2-methyl-5-{1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]piperidin-3-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5370732.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methylpyrimidine-5-carboxamide](/img/structure/B5370745.png)
![2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5370755.png)
![(3S*,4S*)-1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperidine-3,4-diol](/img/structure/B5370759.png)
![2-(benzylthio)-6-[(2,5-dimethyl-1H-indol-3-yl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5370762.png)